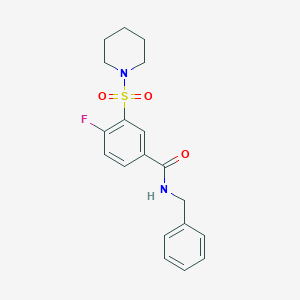![molecular formula C13H16N4O B5208824 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)
2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine, also known as FPZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPZ belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. In infectious diseases, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to have antiviral and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurological disorders, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to modulate the serotonin and dopamine systems, which are involved in mood regulation. In infectious diseases, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects, depending on the disease and cell type. In cancer cells, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurological disorders, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to modulate neurotransmitter levels, improve cognitive function, and reduce anxiety and depression. In infectious diseases, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has been shown to inhibit viral and bacterial replication and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential therapeutic applications. However, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine also has some limitations, including its limited solubility in water, potential toxicity at high doses, and lack of clinical data in humans.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine, including:
1. Further studies on the mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine in different disease models.
2. Development of more potent and selective analogs of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine for therapeutic applications.
3. Clinical trials to evaluate the safety and efficacy of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine in humans.
4. Investigation of the potential use of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine in combination with other drugs for synergistic effects.
5. Studies on the pharmacokinetics and pharmacodynamics of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine in different animal models.
6. Investigation of the potential use of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine in other diseases, such as autoimmune disorders and metabolic diseases.
In conclusion, 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine is a promising chemical compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Synthesemethoden
The synthesis of 2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine involves the reaction of 4-(3-furylmethyl)piperazine with 2-chloropyrimidine in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR and HPLC.
Eigenschaften
IUPAC Name |
2-[4-(furan-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-14-13(15-4-1)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULPPJSKHNXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-3-ylmethyl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)


![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)

![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
